![molecular formula C9H9N3S B2577493 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 64310-34-5](/img/structure/B2577493.png)
5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the formation of a pyrazoline derivative, which is then used to create the desired compound . The exact synthesis process for “5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” is not available in the sources I found.Wissenschaftliche Forschungsanwendungen
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have investigated the antileishmanial potential of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives. Compound 13, in particular, displayed superior activity against Leishmania aethiopica promastigotes, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a global health concern. The same compound, 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, showed promise as an antimalarial agent. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, suggesting their potential use in malaria treatment .
- Phenylurenyl chalcone derivatives, including this triazole-thiol compound, were tested as inhibitors against a chloroquine-resistant strain of P. falciparum. These derivatives targeted the cysteine protease falcipain-2, a crucial enzyme in the parasite’s survival .
- Researchers explored the ability of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives to inhibit globin hydrolysis, a process essential for parasite growth. This inhibition could disrupt the parasite’s nutrient acquisition .
- β-hematin, a heme detoxification product in Plasmodium, is a target for antimalarial drug development. The compound’s effect on β-hematin formation was investigated, potentially interfering with parasite survival .
- In murine models infected with P. berghei, researchers evaluated the efficacy of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives. These studies provided insights into their antimalarial activity and safety profiles .
Antileishmanial Activity
Antimalarial Properties
Cysteine Protease Inhibition
Globin Hydrolysis Inhibition
β-Hematin Formation Disruption
Murine Malaria Studies
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMOFPQIPHPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
64310-34-5 |
Source
|
Record name | 5-(4-methylphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.